molecular formula C22H26N4O4 B2728968 2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866039-67-0

2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2728968
CAS No.: 866039-67-0
M. Wt: 410.474
InChI Key: OKCKWRUPHWZSTL-UHFFFAOYSA-N
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Description

2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Research on compounds with similar structural elements, such as piperazine and dimethylphenyl groups, often focuses on their synthesis and structural characterization. For instance, studies have synthesized compounds by reacting piperazine with different chemicals, analyzing intra- and intermolecular interactions within the crystal structure through hydrogen bonds (Wang, Liu, & Yan, 2006; Wang, Chen, Pu, & Wang, 2004). These structural insights are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in materials science and pharmaceutical research.

Biological Activities

Compounds featuring similar structural components have been explored for their biological activities, including antimicrobial and antiviral properties. For example, derivatives of nitroimidazole with piperazine substitutions have been evaluated for their anti-HIV activities, indicating the potential of such compounds in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Additionally, the synthesis of polyamides containing bioactive moieties like uracil and adenine, through reactions involving piperazine, highlights the potential of these compounds in developing new materials with specific biological functions (Hattori & Kinoshita, 1979).

Pharmacological Effects

Research into the pharmacological effects of compounds structurally related to 2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one has included studies on their potential as calcium antagonists and their effects on blood pressure, indicating the relevance of such compounds in cardiovascular research (Ashimori et al., 1991).

Properties

IUPAC Name

2-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-15-4-3-5-16(2)21(15)25-12-10-24(11-13-25)9-8-19-22(27)23-18-7-6-17(26(28)29)14-20(18)30-19/h3-7,14,19H,8-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCKWRUPHWZSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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